3-Oxoandrosta-1,4-dien-16-yl propanoate
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Overview
Description
3-Oxoandrosta-1,4-dien-16-yl propanoate is a synthetic steroid derivative that belongs to the family of testosterone propionate impurities. It is characterized by its molecular formula C22H30O3 and a molecular weight of 342.47 g/mol . This compound is often used as a reference standard in pharmaceutical testing and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxoandrosta-1,4-dien-16-yl propanoate typically involves the esterification of 3-Oxoandrosta-1,4-dien-16-yl with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Oxoandrosta-1,4-dien-16-yl propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of more reduced steroid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Oxoandrosta-1,4-dien-16-yl propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxoandrosta-1,4-dien-16-yl propanoate involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This interaction is crucial for its effects on steroid metabolism and related physiological processes .
Comparison with Similar Compounds
Similar Compounds
Testosterone Propionate: Another steroid derivative with similar structural features but different functional groups.
Fluticasone Propionate: A corticosteroid with a similar ester group but different pharmacological properties.
Uniqueness
3-Oxoandrosta-1,4-dien-16-yl propanoate is unique due to its specific ester group and its role as an impurity reference standard. Its distinct chemical structure and properties make it valuable for various research and industrial applications .
Properties
Molecular Formula |
C22H30O3 |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl) propanoate |
InChI |
InChI=1S/C22H30O3/c1-4-20(24)25-16-12-19-17-6-5-14-11-15(23)7-10-22(14,3)18(17)8-9-21(19,2)13-16/h7,10-11,16-19H,4-6,8-9,12-13H2,1-3H3 |
InChI Key |
SEFNHDCTTLMQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1)C)C |
Origin of Product |
United States |
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